molecular formula C7H5Cl2NO2 B1349388 3,5-Dichloro-N-hydroxybenzamide

3,5-Dichloro-N-hydroxybenzamide

Cat. No.: B1349388
M. Wt: 206.02 g/mol
InChI Key: CTURQMWEQBFFNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Product Name: 3,5-Dichloro-N-hydroxybenzamide CAS Registry Number: 18540-38-0 Molecular Formula: C 7 H 5 Cl 2 NO 2 Molecular Weight: 206.02 g/mol this compound is a small molecule featuring a benzamide core that is substituted with two chlorine atoms at the 3 and 5 positions and an N-hydroxy functional group. This structure places it within a class of compounds researched for their potential biological activity. The molecular scaffold of 3,5-dichloro-2-hydroxybenzene is known to be a key pharmacophore in medicinal chemistry research . Research Applications and Value: This compound serves as a versatile building block or intermediate in organic synthesis and medicinal chemistry research. Its structure makes it a candidate for developing novel antimicrobial agents. Specifically, research indicates that compounds incorporating the 3,5-dichloro-2-hydroxyphenyl substituent demonstrate structure-dependent antimicrobial activity against challenging Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-intermediate strains . Some derivatives have shown promising activity against multidrug-resistant fungal pathogens such as Candida auris and azole-resistant Aspergillus fumigatus . The hydroxybenzamide core is a valuable template for generating diverse chemical libraries for high-throughput screening in drug discovery efforts. Handling and Storage: Please refer to the Safety Datasheet for comprehensive handling and storage information. This product requires cold-chain transportation . Notice: This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-N-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO2/c8-5-1-4(7(11)10-12)2-6(9)3-5/h1-3,12H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTURQMWEQBFFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)C(=O)NO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogenation and Functional Group Variations

The following table compares 3,5-Dichloro-N-hydroxybenzamide with analogs differing in halogenation patterns, substituents, and functional groups:

Compound Name Molecular Formula Key Substituents Applications/Properties References
This compound C₇H₅Cl₂NO₂ Cl (3,5), N-hydroxyamide Building block for drug discovery; potential enzyme inhibitor (e.g., histone deacetylases)
3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide C₁₂H₁₁Cl₂NO Cl (3,5), propargyl group Ligand in coordination chemistry; structural studies via X-ray crystallography
Propyzamide (3,5-Dichloro-N-(1,1-dimethylpropynyl)benzamide) C₁₁H₁₀Cl₂NO Cl (3,5), dimethylpropynyl group Herbicide; inhibits microtubule assembly in plants
3,5-Difluoro-N-hydroxybenzamide (QHX) C₇H₅F₂NO₂ F (3,5), N-hydroxyamide Lower molecular weight (173.12 g/mol); studied in protein-ligand interactions
N-(5-Bromo-4-phenyl-thiazol-2-yl)-3,5-dichloro-2-hydroxybenzamide C₁₆H₁₀BrCl₂N₂O₂ Cl (3,5), Br-thiazole, 2-hydroxy Anticancer research; targets kinase pathways

Structural and Electronic Properties

  • Electron-Withdrawing Effects: The dichloro substitution in this compound increases electrophilicity compared to non-halogenated benzamides, enhancing interactions with biological targets . In contrast, the dimethylpropynyl group in Propyzamide introduces steric bulk, favoring herbicidal activity .
  • Hydrogen Bonding : The N-hydroxyl group in this compound facilitates hydrogen bonding, a feature absent in analogs like N-(3,5-dichlorophenyl)benzamide (), which exhibits planar crystallographic packing without hydroxyl interactions .

Research Findings and Data

Crystallographic Studies

  • 3,5-Dichloro-N-(2-methylbut-3-yn-2-yl)benzamide : X-ray data (R factor = 0.037) reveals a planar benzamide ring with a dihedral angle of 8.7° between the amide and benzene planes, optimizing ligand-receptor interactions .
  • N-(3,5-Dichlorophenyl)benzamide : Exhibits similar planarity but lacks hydroxyl-mediated hydrogen bonding, reducing solubility in polar solvents .

Spectroscopic Data

  • 3,5-Dimethoxy-N,N-dimethylbenzamide (): NMR shifts (δ = 6.53 ppm for aromatic protons) contrast with dichloro derivatives, where electron-withdrawing Cl atoms deshield protons, shifting signals downfield .

Q & A

Q. What are the optimal synthetic routes for 3,5-Dichloro-N-hydroxybenzamide, and how can reaction conditions be tailored to improve yield?

The synthesis of hydroxamic acid derivatives like this compound typically involves condensation reactions between hydroxylamine and benzoyl chlorides. For example, analogous compounds such as N-hydroxybenzamides are synthesized via nucleophilic acyl substitution under controlled pH (e.g., using NaHCO₃ to neutralize HCl byproducts) . Key variables include temperature (40–60°C), solvent selection (e.g., THF or DCM), and stoichiometric ratios of hydroxylamine to acyl chloride. Yield optimization may require iterative adjustments to reaction time and purification methods (e.g., recrystallization vs. column chromatography).

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

  • NMR : ¹H and ¹³C NMR confirm substituent positions on the benzene ring. For example, deshielded protons near electron-withdrawing groups (Cl, -NHOH) appear as distinct singlets or doublets in aromatic regions.
  • IR : Stretching frequencies for -NHOH (~3200–3400 cm⁻¹) and C=O (~1650 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 220.971 for C₇H₅Cl₂NO₂).
    Contradictions between theoretical and observed peaks may arise from solvent interactions or tautomerism. Cross-validation with computational tools (e.g., DFT simulations) resolves ambiguities .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Hydroxamic acids are prone to hydrolysis under acidic or basic conditions. Experimental protocols recommend:

  • Solubility Testing : Use polar aprotic solvents (DMSO, DMF) for dissolution and aqueous buffers (pH 4–8) for stability studies.
  • Degradation Analysis : Monitor decomposition via HPLC at 25°C and 40°C over 48 hours. Hydrolytic cleavage of the -NHOH group generates 3,5-dichlorobenzoic acid, identifiable by a carboxylic acid C=O stretch at ~1700 cm⁻¹ in IR .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL or SHELXT) provides precise bond lengths and angles. For example, in related dichlorobenzamides, the C-Cl bond length averages 1.73 Å, and the hydroxamic acid group adopts a planar conformation with hydrogen-bonding interactions to adjacent molecules . Refinement protocols require high-resolution data (≤1.0 Å) and iterative adjustment of thermal displacement parameters to minimize R-factors (<0.05) .

Q. What computational strategies are suitable for modeling the electronic structure and reactivity of this compound?

  • DFT Calculations : B3LYP/6-311+G(d,p) basis sets predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites. Chlorine substituents lower the LUMO energy, enhancing reactivity toward nucleophiles.
  • Molecular Docking : Simulate interactions with biological targets (e.g., metalloenzymes) by aligning the hydroxamic acid group with metal ion active sites. Free energy binding calculations (MM-PBSA) quantify affinity .

Q. How can synthetic byproducts or impurities in this compound be identified and mitigated?

  • LC-MS/MS : Detect trace impurities (e.g., unreacted 3,5-dichlorobenzoyl chloride or hydroxylamine adducts) via fragmentation patterns.
  • Process Optimization : Introduce scavenging agents (e.g., polymer-bound tertiary amines) to sequester excess reagents during synthesis. Purity thresholds ≥98% are achievable via preparative HPLC with C18 columns .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • PPE : Use nitrile gloves, goggles, and fume hoods to avoid dermal/ocular exposure.
  • Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal.
  • Toxicity Data : While specific toxicity studies are limited for this compound, structurally similar chlorinated benzamides exhibit moderate acute toxicity (LD₅₀ > 500 mg/kg in rats) .

Methodological Notes

  • Crystallization : For X-ray-quality crystals, use slow evaporation of a saturated DMSO/water (1:1) solution at 4°C .
  • Data Reproducibility : Archive raw spectral and crystallographic data in repositories like Cambridge Structural Database (CSD) or PubChem .

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